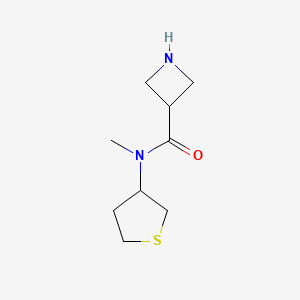

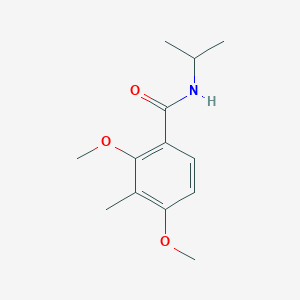

![molecular formula C10H10N2O B1489935 [2-(Furan-2-yl)pyridin-3-yl]methanamine CAS No. 1255637-17-2](/img/structure/B1489935.png)

[2-(Furan-2-yl)pyridin-3-yl]methanamine

Vue d'ensemble

Description

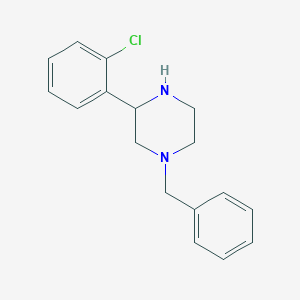

“[2-(Furan-2-yl)pyridin-3-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . It is an alkylamine in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . This compound has been used as an inhibitor in the study of Microsomal P450 2A6 .

Synthesis Analysis

The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to produce [2-(Furan-2-yl)pyridin-3-yl]methanamine .Molecular Structure Analysis

The molecular structure of this compound has been elucidated by single crystal X-ray diffraction . The amine side chain is coordinated to the heme iron . The pyridyl moiety is positioned to accept a hydrogen bond from Asn297 .Chemical Reactions Analysis

The product of the synthesis process was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The yield of the synthesized compound is 3.14 g (42%), and it forms off-white crystals . The melting point is 202–203°C . The 1H NMR spectrum of the compound shows three signals for protons of the furan ring and three signals for protons of the pyridine ring .Applications De Recherche Scientifique

Drug Discovery and Development

“[2-(Furan-2-yl)pyridin-3-yl]methanamine” is a small molecule that falls under the category of experimental drugs . It’s being studied for its potential use in the development of new drugs .

Metabolic Activation of Aflatoxin B1

This compound exhibits a high coumarin 7-hydroxylase activity . It can act in the metabolic activation of aflatoxin B1, a potent carcinogen .

Hydroxylation of Anti-Cancer Drugs

“[2-(Furan-2-yl)pyridin-3-yl]methanamine” can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . Hydroxylation is a crucial step in the metabolic activation of these drugs, enhancing their therapeutic effects.

Interaction with Cytochrome P450 2A6

The compound has been found to interact with Cytochrome P450 2A6, a key enzyme involved in drug metabolism . This interaction could have implications for the efficacy and safety of drugs metabolized by this enzyme.

Chemical Research

As a member of the class of furans, “[2-(Furan-2-yl)pyridin-3-yl]methanamine” is of interest in chemical research . Furans are used in the synthesis of a wide range of chemicals, including pharmaceuticals, polymers, and specialty chemicals .

Biological Research

“[2-(Furan-2-yl)pyridin-3-yl]methanamine” is a part of the class of organic compounds known as aralkylamines . These compounds are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . This makes it a valuable compound for biological research.

Mécanisme D'action

Target of Action

The primary target of [2-(Furan-2-yl)pyridin-3-yl]methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein that in humans is encoded by the CYP2A6 gene. This protein is part of the cytochrome P450 superfamily of enzymes, which are monooxygenases that catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the function of the enzyme, potentially influencing the metabolism of certain substances within the body.

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it is likely that it influences pathways related to the metabolism of drugs and other xenobiotics .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the function of this enzyme and subsequently affect the metabolism of certain substances within the body .

Action Environment

The action, efficacy, and stability of [2-(Furan-2-yl)pyridin-3-yl]methanamine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression and function of Cytochrome P450 2A6 .

Propriétés

IUPAC Name |

[2-(furan-2-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEASYBNGICNMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Furan-2-yl)pyridin-3-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

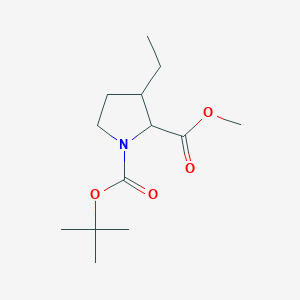

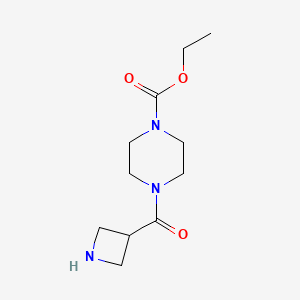

![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)

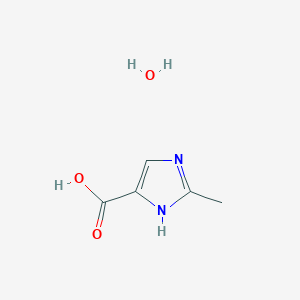

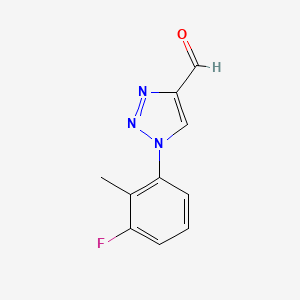

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

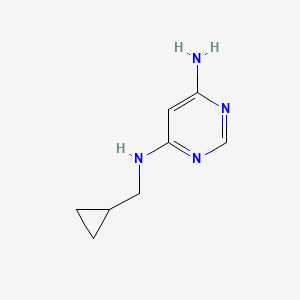

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)